molecular formula C13H9Br2N B11967176 2-Amino-1,3-dibromofluorene CAS No. 3405-09-2

2-Amino-1,3-dibromofluorene

Cat. No.: B11967176
CAS No.: 3405-09-2
M. Wt: 339.02 g/mol
InChI Key: LHRWVIZWZMXYPI-UHFFFAOYSA-N
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Description

2-Amino-1,3-dibromofluorene is an organic compound with the molecular formula C13H9Br2N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with two bromine atoms and an amino group attached to the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-dibromofluorene typically involves the bromination of fluorene followed by the introduction of an amino group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1,3-dibromofluorene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 2-position .

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-dibromofluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted fluorenes, nitrofluorenes, and reduced fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1,3-dibromofluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-dibromofluorene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromofluorene: Similar structure but with only one bromine atom.

    2-Amino-7-bromofluorene: Bromine atom at a different position.

    2-Acetylamino-1,3-dibromofluorene: Acetylated amino group

Uniqueness

2-Amino-1,3-dibromofluorene is unique due to the presence of two bromine atoms at the 1 and 3 positions, which can significantly influence its chemical reactivity and biological activity. The combination of the amino group and bromine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

3405-09-2

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

1,3-dibromo-9H-fluoren-2-amine

InChI

InChI=1S/C13H9Br2N/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12(15)13(11)16/h1-4,6H,5,16H2

InChI Key

LHRWVIZWZMXYPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C(=C31)Br)N)Br

Origin of Product

United States

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